(Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile
Description
(Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of naphthalene derivatives and contains a piperazine moiety, which is often associated with biological activity.
Properties
IUPAC Name |
(Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-2-31-25-13-12-20-8-6-7-11-23(20)24(25)18-21(19-27)26(30)29-16-14-28(15-17-29)22-9-4-3-5-10-22/h3-13,18H,2,14-17H2,1H3/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVHIYKRYMFUTM-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(/C#N)\C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Naphthalene Derivative Formation: The initial step involves the formation of the naphthalene derivative by ethoxylation of naphthalene.
Piperazine Introduction:
Carbonylation: The compound is then subjected to carbonylation to introduce the carbonyl group.
Nitrile Formation: Finally, the nitrile group is introduced through a cyanation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and piperazine moieties.
Reduction: Reduction reactions can target the carbonyl and nitrile groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced forms with amine or alkane groups.
Substitution: Substituted aromatic compounds with various functional groups.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development due to its structural features that may interact with biological targets.
Industry:
- Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or proteins, leading to its observed biological effects.
Comparison with Similar Compounds
- (Z)-3-(2-methoxynaphthalen-1-yl)-2-(4-phenylpiperazine-1-carbonyl)prop-2-enenitrile
- (Z)-3-(2-ethoxynaphthalen-1-yl)-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile
Comparison:
- Structural Differences: The presence of different substituents on the naphthalene or piperazine rings can significantly alter the compound’s properties.
- Biological Activity: Variations in substituents can lead to differences in biological activity, making each compound unique in its potential applications.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their suitability for different chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
